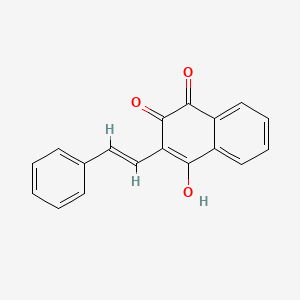
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and chemistry. This compound, in particular, has a unique structure that combines a naphthoquinone core with a phenylvinyl group, making it an interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione can be achieved through a multi-component reaction involving aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. One efficient method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach. The copper (II) oxide nanoparticles can be recovered and reused several times without loss of activity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by selecting cheap and easy-to-obtain raw materials and reagents. The process can be designed to achieve higher atom economy and better purity of the product. Industrial methods often focus on single or two-step processes with simple and mild reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in its structure is highly reactive and can participate in redox reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of different quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the quinone ring to form hydroquinone derivatives.
Major Products Formed
The major products formed from these reactions include various hydroxy and substituted naphthoquinone derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione has several scientific research applications:
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione involves its redox activity and chemical reactivity. The quinone ring can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential therapeutic applications, where it can target cellular redox processes and disrupt the function of key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
3-Arylated 2-hydroxy-1,4-naphthoquinone: Compounds with aryl groups attached to the naphthoquinone core, exhibiting similar chemical reactivity and biological activities.
Parvaquone: A hydroxy naphthoquinone drug with significant anti-protozoal activity.
Uniqueness
3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is unique due to the presence of the phenylvinyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other naphthoquinone derivatives and makes it a valuable compound for research and development.
Propiedades
Número CAS |
105438-12-8 |
|---|---|
Fórmula molecular |
C18H12O3 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-2-phenylethenyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C18H12O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+ |
Clave InChI |
LQAOWJZYBYJFQJ-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C(C3=CC=CC=C3C(=O)C2=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


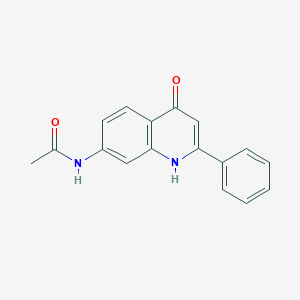
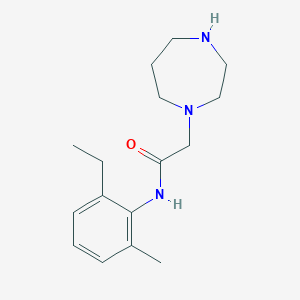
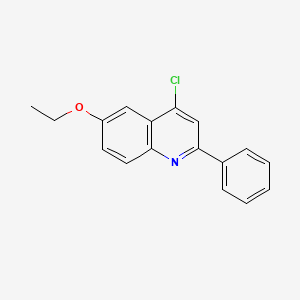
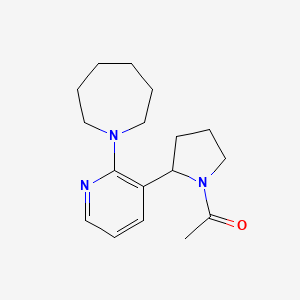
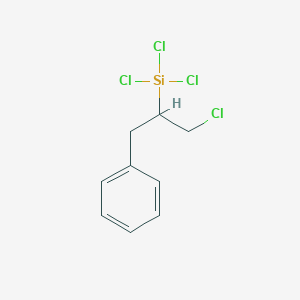
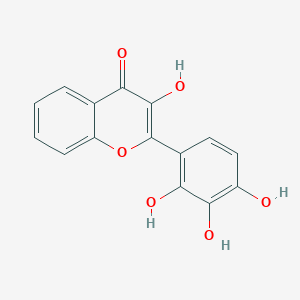
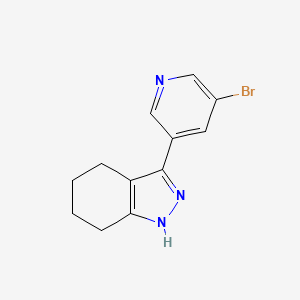
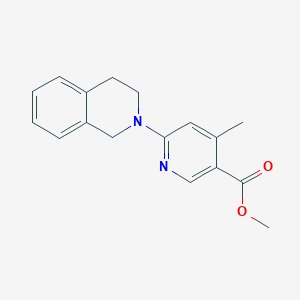
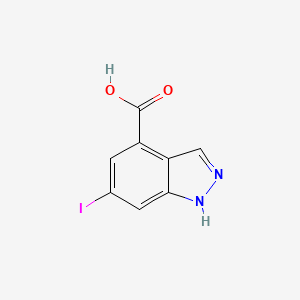
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
